molecular formula C23H19NO4 B6524749 N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide CAS No. 929413-65-0

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide

Cat. No. B6524749
CAS RN: 929413-65-0
M. Wt: 373.4 g/mol
InChI Key: ZHXVXIOVEPMVGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps. Notably, a recent study by Kakadiya et al. (2022) employed TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) as a coupling agent for efficient and facile synthesis. The reaction conditions were mild, resulting in good yields (up to 95%) of Compound X. The key steps include amidation and thiadiazole formation .

Scientific Research Applications

Anticancer Activity

2H/4H-chromene derivatives have shown promising anticancer activity . They have been found to exhibit noteworthy potency against various types of cancer. The structure-activity relationship (SAR) among the series indicates that certain structural modifications can enhance this anticancer activity .

Anticonvulsant Activity

These compounds have also been found to have anticonvulsant properties . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and other seizure disorders .

Antimicrobial Activity

2H/4H-chromene derivatives have demonstrated significant antimicrobial activity . They have been found to be effective against a variety of bacterial and fungal pathogens, making them potential candidates for the development of new antimicrobial agents .

Anticholinesterase Activity

These compounds have shown anticholinesterase activity . This suggests that they could be used in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine due to the action of cholinesterases .

Antituberculosis Activity

2H/4H-chromene derivatives have been found to exhibit antituberculosis activity . This suggests potential for the development of new drugs for the treatment of tuberculosis .

Antidiabetic Activity

These compounds have also shown antidiabetic activities . This suggests that they could be used in the management of diabetes by helping to regulate blood sugar levels .

Antifungal Activity

In addition to their antimicrobial activity, 2H/4H-chromene derivatives have shown specific antifungal potency . For instance, compound 4j displayed promising antifungal potency against several strains, outperforming commercially available fungicides . This suggests potential for the development of new, effective antifungal agents .

Antioxidant Activity

Lastly, coumarin-chalcone hybrid molecules, which are similar in structure to the compound , have shown antioxidant activity . This suggests that these compounds could be used to inhibit oxidative stress, which is implicated in several disease conditions .

properties

IUPAC Name

N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-12-9-13(2)20-16(11-19(25)27-18(20)10-12)22-21(24-23(26)14-7-8-14)15-5-3-4-6-17(15)28-22/h3-6,9-11,14H,7-8H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXVXIOVEPMVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide

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